Cas no 3034-10-4 (4H-1-Benzopyran-4-one,2-(4-chlorophenyl)-2,3-dihydro-)

4H-1-Benzopyran-4-one,2-(4-chlorophenyl)-2,3-dihydro- structure
3034-10-4 structure
Product Name:4H-1-Benzopyran-4-one,2-(4-chlorophenyl)-2,3-dihydro-
CAS No:3034-10-4
MF:C15H11ClO2
MW:258.699643373489
CID:310826
PubChem ID:242065
Update Time:2025-04-19

4H-1-Benzopyran-4-one,2-(4-chlorophenyl)-2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzopyran-4-one,2-(4-chlorophenyl)-2,3-dihydro-
    • 2-(4'-chlorophenyl)-2,3-dihydro-4H-chromen-4-one
    • 2-(4-chlorophenyl)-2,3-dihydro-4H-chromen-4-one
    • 2-(4-chlorophenyl)-2,3-dihydrochromen-4-one
    • 2-(4-chlorophenyl)-4-chromanone
    • 2-(4-CHLOROPHENYL)CHROMAN-4-ONE
    • 2,3-dihydro-2-(4-chlorophenyl)-4H-1-benzopyran-4-one
    • 2,3-dihydro-2-(4-chlorophenyl)chromen-4-one
    • 4'-chloroflavanone
    • NSC 50190
    • CHEMBL482791
    • EU-0019351
    • SR-01000533114-1
    • 4H-1-Benzopyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-
    • SCHEMBL11049080
    • NCI60_004209
    • SR-01000533114
    • A836588
    • 4'-chloro flavanone
    • NSC50190
    • Oprea1_441212
    • 3034-10-4
    • NSC-50190
    • 2-(4-chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-one
    • WPHGNXFETYBHNT-UHFFFAOYSA-N
    • Inchi: 1S/C15H11ClO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15H,9H2
    • InChI Key: WPHGNXFETYBHNT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1CC(C2C=CC=CC=2O1)=O

Computed Properties

  • Exact Mass: 258.04483
  • Monoisotopic Mass: 258.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.293±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 185-187 ºC
  • Boiling Point: 411.9°Cat760mmHg
  • Flash Point: 172.9°C
  • Refractive Index: 1.611
  • Solubility: Insuluble (2.5E-3 g/L) (25 ºC),
  • PSA: 26.3
  • LogP: 4.04650
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.